Cumyl-CB-megaclone is classified as a synthetic cannabinoid receptor agonist, specifically targeting the human cannabinoid receptor 1 (hCB1). Its pharmacological profile shows a high binding affinity to this receptor, making it a potent psychoactive substance. The compound is part of a broader category of new psychoactive substances that mimic the effects of natural cannabinoids found in cannabis.
The synthesis of Cumyl-CB-megaclone involves several steps that utilize standard organic chemistry techniques. Initial methods include the use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) for characterization. The synthesis pathway typically starts with commercially available precursors, followed by various chemical transformations such as N-alkylation and hydrolysis to yield the final product.
Key steps in the synthesis include:
The final product is purified and characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy.
The molecular formula for Cumyl-CB-megaclone is , with a molecular weight of approximately 372.5 g/mol. The compound features a complex structure that includes:
The structural integrity and stereochemistry are confirmed through various spectroscopic techniques, including NMR and infrared spectroscopy.
Cumyl-CB-megaclone undergoes several chemical reactions that are crucial for its metabolism and pharmacological activity. Notable reactions include:
These reactions are essential for understanding both the pharmacokinetics and potential toxicity associated with the use of this synthetic cannabinoid.
Cumyl-CB-megaclone exerts its psychoactive effects primarily through its action on the hCB1 receptor. Upon binding, it activates the receptor, leading to various downstream signaling pathways that result in altered neurotransmitter release. Key data points include:
This mechanism underlies its psychoactive effects, which can include euphoria, altered perception, and potential adverse reactions.
The physical properties of Cumyl-CB-megaclone include:
Chemical properties relevant to its analysis include:
Analytical methods such as GC-MS and LC-QToF-MS provide critical insights into its stability and degradation pathways.
Cumyl-CB-megaclone has primarily been studied within the context of drug abuse research due to its classification as a new psychoactive substance. Its applications include:
Research continues into its potential therapeutic uses, although caution is warranted given its psychoactive nature and associated risks.
Cumyl-CB-Megaclone (chemical name: 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclobutylmethyl)-1H-pyrido[4,3-b]indol-1-one) emerged as a significant synthetic cannabinoid receptor agonist within the European designer drug market, first being identified in Hungary in April 2020 [1]. This compound represented a structural shift from earlier synthetic cannabinoids by incorporating a cyclobutylmethyl side chain rather than the previously prevalent pentyl or fluoropentyl chains. Initial identifications occurred through forensic analysis of seized herbal blends, with Hungary's notification marking the first formal documentation of this substance in the European Union's Early Warning System [1] [3].
Following its initial detection, Cumyl-CB-Megaclone exhibited a characteristic diffusion pattern across European countries. By the fourth quarter of 2019, the substance appeared in the Netherlands, and by September 2020, it was identified in Spanish seizures [3]. The compound was predominantly distributed as an active component sprayed onto plant material for smoking, reflecting the established distribution model for synthetic cannabinoid products. The prevalence of Cumyl-CB-Megaclone peaked during 2020, coinciding with legislative actions against structurally related compounds such as Cumyl-PeGaClone and its fluorinated analogue Cumyl-5F-PeGaClone, which were added to Germany's Narcotics Act (Betäubungsmittelgesetz) in 2018 and 2019, respectively [3]. This temporal pattern illustrates the dynamic responsiveness of the synthetic cannabinoid market to regulatory pressures, with novel compounds emerging to replace scheduled substances.
Table: Emergence Timeline of Cumyl-CB-Megaclone in Europe
| Timeline | Event |
|---|---|
| April 2020 | First identification in Hungary, formally notified to EU Early Warning System |
| Q4 2019 | Appearance in Netherlands drug market |
| September 2020 | Identification in Spanish seizures |
| 2020 | Documentation in herbal blends by German customs and state police |
Cumyl-CB-Megaclone belongs to the structurally distinct γ-carboline class of synthetic cannabinoids, characterized by a pyrido[4,3-b]indole core with a ketone functional group at the 1-position (γ-carboline-1-one) [1] [3]. This molecular architecture differentiates it from the more common indole-, indazole-, or β-carboline-based synthetic cannabinoid receptor agonists prevalent in earlier generations of designer cannabinoids. The γ-carboline structure consists of a pyridine ring fused with an indole skeleton, with the specific isomeric arrangement positioning the pyridine nitrogen adjacent to the indole nitrogen in a [4,3-b] configuration [2] [4].
Within this structural class, Cumyl-CB-Megaclone (systematic name: 5-(Bicyclo[2.2.1]hept-2-yl)methyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) features two critical structural modifications that define its pharmacological profile and legislative status. The compound retains the cumyl moiety (2-phenylpropan-2-yl group) attached to the nitrogen atom at position 2 of the γ-carboline core, a feature shared with earlier synthetic cannabinoids such as Cumyl-PeGaClone [3]. The defining innovation lies in the substitution at position 5 with a cyclobutylmethyl (CBM) side chain (CH₂-cyclobutane), replacing the traditional pentyl or fluoropentyl chains. This cyclobutylmethyl appendage creates distinctive steric and electronic properties that influence receptor binding affinity and circumvent existing molecular group definitions in drug legislation [1] [3]. The compound has a molecular formula of C₂₅H₂₆N₂O and a molar mass of 370.496 g·mol⁻¹, with the cyclobutane ring contributing to reduced conformational flexibility compared to linear alkyl chains [1] [7].
The emergence of Cumyl-CB-Megaclone exemplifies a strategic response to evolving drug control legislation across the European Union, particularly targeting Germany's New Psychoactive Substances Act (Neue-psychoaktive-Stoffe-Gesetz, NpSG) [3]. When German authorities added the "PeGaClone" core structure (γ-carbolinone derivatives with pentyl or fluoropentyl chains) to the NpSG's controlled group definitions in June 2019, manufacturers systematically modified the side chain to create legally distinct analogues. The introduction of the cyclobutylmethyl side chain in Cumyl-CB-Megaclone deliberately exploited a loophole in the NpSG's molecular descriptors, which did not account for this specific cyclic alkyl modification [3].
Forensic data demonstrates the commercial impact of this legislative circumvention strategy. Following the scheduling of Cumyl-5F-PeGaClone under the German Narcotics Act in July 2019, seizures of the scheduled compound decreased significantly. Simultaneously, Cumyl-CB-Megaclone emerged as a replacement substance designed to maintain pharmacological activity while avoiding legal restrictions [3]. Analytical data from German customs and police seizures documented its presence in herbal blends throughout 2020, confirming its distribution as a purportedly legal alternative. The compound was identified alongside structurally related analogues such as Cumyl-CBMICA and Cumyl-CBMINACA, collectively representing a new structural class of synthetic cannabinoids specifically engineered to bypass controlled substance definitions based on side chain characteristics [3].
Table: Regulatory Framework Modifications and Market Response
| Regulatory Action | Market Response |
|---|---|
| June 2019: NpSG amendment to control "PeGaClone" core | Development of cyclobutylmethyl (CBM) side chain derivatives |
| July 2019: Cumyl-5F-PeGaClone added to Narcotics Act | Decreased seizures of scheduled compound; emergence of Cumyl-CB-Megaclone |
| Post-2019: Continued refinement of NpSG group definitions | Subsequent development of norbornyl methyl (NBM) side chain derivatives |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6